molecular formula C10H9ClO3 B2723020 2-(7-Chloro-2,3-dihydro-1-benzofuran-2-yl)acetic acid CAS No. 1557339-87-3

2-(7-Chloro-2,3-dihydro-1-benzofuran-2-yl)acetic acid

Cat. No.: B2723020
CAS No.: 1557339-87-3
M. Wt: 212.63
InChI Key: ICQKKRINRIWTLJ-UHFFFAOYSA-N
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Description

2-(7-Chloro-2,3-dihydro-1-benzofuran-2-yl)acetic acid ( 1557339-87-3) is a high-purity chemical intermediate with the molecular formula C 10 H 9 ClO 3 and a molecular weight of 212.63 g/mol . This oxygen-containing heterocyclic compound features a benzofuran core structure, a scaffold recognized for its significant versatility in medicinal chemistry and drug discovery. The benzofuran structural class has demonstrated a wide spectrum of promising biological activities in scientific research. Notably, benzofuran derivatives are extensively investigated for their potential therapeutic role in cancer treatment . Studies have shown that various synthetic benzofuran analogs exhibit potent anti-cancer properties against a range of human cancer cell lines, including non-small-cell lung cancer (NSCLC), leukemia, breast cancer, and colon cancer cells, often through mechanisms involving the inhibition of key targets like the epidermal growth factor receptor (EGFR) and the induction of apoptosis . Beyond oncology research, benzofuran-based compounds are also explored for other pharmacological applications such as anti-inflammatory, analgesic, antimicrobial, and antioxidant activities . This compound is provided exclusively for Research Use Only. It is not intended for diagnostic or therapeutic applications and is strictly not for human or veterinary use.

Properties

IUPAC Name

2-(7-chloro-2,3-dihydro-1-benzofuran-2-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO3/c11-8-3-1-2-6-4-7(5-9(12)13)14-10(6)8/h1-3,7H,4-5H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICQKKRINRIWTLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=C1C=CC=C2Cl)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(7-Chloro-2,3-dihydro-1-benzofuran-2-yl)acetic acid typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method includes the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 2-(7-Chloro-2,3-dihydro-1-benzofuran-2-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that this compound can undergo.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens (chlorine, bromine), nitric acid, and sulfuric acid are used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

2-(7-Chloro-2,3-dihydro-1-benzofuran-2-yl)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(7-Chloro-2,3-dihydro-1-benzofuran-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound is known to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, benzofuran derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis . The exact molecular targets and pathways may vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position of substituents on the benzofuran ring significantly influences biological activity and physicochemical properties:

Compound Name Substituent Position(s) Key Functional Groups Molecular Formula
2-(7-Chloro-2,3-dihydro-1-benzofuran-2-yl)acetic acid 7-Cl, 2-acetic acid Cl, -CH₂COOH C₁₀H₉ClO₃
2-(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)acetic acid 5-Cl, 7-acetic acid Cl, -CH₂COOH C₁₀H₉ClO₃
2-(5-Methyl-2,3-dihydro-1-benzofuran-2-yl)acetic acid 5-CH₃, 2-acetic acid CH₃, -CH₂COOH C₁₁H₁₂O₃
2-(5-Fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid 5-F, 7-CH₃, 3-SCH₃ F, CH₃, SCH₃, -CH₂COOH C₁₃H₁₃FO₃S
  • Chlorine vs. Fluorine, though also electronegative, offers smaller steric bulk, which may improve metabolic stability .
  • Methyl vs.

Pharmacological Activity

Anti-inflammatory Effects
  • Target Compound: In carrageenan-induced edema assays, the introduction of a methyl group α to the acetic acid moiety (as in α-(7-chloro-2,2-dimethyl-2,3-dihydrobenzofuran)-α-methyl-5-acetic acid) increased anti-inflammatory potency by ~30% compared to non-methylated analogs .
  • Fluorinated Analogs : 2-(5-Fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid demonstrated moderate antibacterial activity, though anti-inflammatory data are lacking .
  • Methyl-Substituted Analogs : 2-(5-Methyl-2,3-dihydro-1-benzofuran-2-yl)acetic acid (CAS 1018251-36-9) showed reduced irritation hazards (H315 vs. H319/H335 for the chloro derivative), suggesting a trade-off between activity and safety .

Physicochemical Properties

Property 7-Chloro Derivative 5-Fluoro-7-methyl Derivative 5-Methyl Derivative
LogP (Predicted) ~2.1 ~2.8 ~1.9
Aqueous Solubility Low Very low Moderate
Collision Cross Section (Ų) 140.3 (M+H⁺) Not reported Not reported
  • Lipophilicity : The 5-fluoro-7-methyl derivative’s higher LogP aligns with enhanced membrane permeability but may reduce solubility .
  • Collision Cross Section : The 7-chloro derivative’s CCS of 140.3 Ų (M+H⁺) suggests a compact structure, advantageous for LC-MS detection .

Crystallographic and Structural Insights

  • Planarity : The benzofuran ring in 2-(5-fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid is nearly planar (mean deviation: 0.005 Å), facilitating intermolecular hydrogen bonding via carboxyl groups .
  • Hydrogen Bonding : Carboxyl dimers in crystals improve thermal stability but may reduce bioavailability due to strong lattice interactions .

Biological Activity

2-(7-Chloro-2,3-dihydro-1-benzofuran-2-yl)acetic acid (CAS No. 1557339-87-3) is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H9ClO3
  • Molecular Weight : 212.63 g/mol
  • Purity : Available in various purities for research purposes.

Research indicates that compounds similar to 2-(7-Chloro-2,3-dihydro-1-benzofuran-2-yl)acetic acid may interact with cannabinoid receptors, particularly the CB2 receptor, which is predominantly expressed in immune tissues. This interaction suggests potential anti-inflammatory and analgesic properties without the psychoactive effects associated with CB1 receptor activation .

Antimicrobial Activity

Recent studies have demonstrated that derivatives of benzofuran compounds exhibit significant antimicrobial activity against various Gram-positive and Gram-negative bacteria. While specific data on 2-(7-Chloro-2,3-dihydro-1-benzofuran-2-yl)acetic acid is limited, related compounds have shown promising results:

Compound Target Bacteria MIC (mg/mL)
Compound AE. coli0.0195
Compound BBacillus mycoides0.0048
Compound CC. albicans0.039

These findings suggest that 2-(7-Chloro-2,3-dihydro-1-benzofuran-2-yl)acetic acid may possess similar antimicrobial properties, warranting further investigation .

Anti-inflammatory Effects

In models of neuropathic pain, compounds from the same chemical family have been shown to reverse pain without affecting locomotor behavior. This indicates a potential for use in pain management therapies . The selective CB2 agonism observed in related compounds suggests that 2-(7-Chloro-2,3-dihydro-1-benzofuran-2-yl)acetic acid may also contribute to reducing inflammation through similar pathways.

Case Studies

  • Neuropathic Pain Model : In a study involving spinal nerve ligation models in rats, related benzofuran derivatives demonstrated significant analgesic effects without central side effects. This highlights the potential therapeutic applications of 2-(7-Chloro-2,3-dihydro-1-benzofuran-2-yl)acetic acid in treating chronic pain conditions .
  • Antimicrobial Testing : A series of benzofuran derivatives were tested against common bacterial strains, with several showing potent activity comparable to established antibiotics. This suggests that further exploration of 2-(7-Chloro-2,3-dihydro-1-benzofuran-2-yl)acetic acid could yield valuable insights into its efficacy as an antimicrobial agent .

Q & A

Basic: What are the optimal synthetic routes for 2-(7-Chloro-2,3-dihydro-1-benzofuran-2-yl)acetic acid?

Methodological Answer:
The synthesis typically involves hydrolysis of ester precursors under alkaline conditions. For example, ethyl 2-(halogenated-benzofuran-yl)acetate derivatives are refluxed with potassium hydroxide in methanol/water, followed by acidification and purification via column chromatography (ethyl acetate as eluent) to isolate the carboxylic acid product . Yield optimization requires precise control of reaction time (e.g., 5 hours for complete hydrolysis) and stoichiometric ratios (e.g., 1:5 molar ratio of ester to base). Crystallization from solvents like benzene can yield single crystals for structural validation .

Basic: How can spectroscopic and crystallographic methods confirm the molecular structure?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Assign peaks for the benzofuran ring protons (δ 6.5–7.5 ppm for aromatic H), methylene groups (δ 2.5–3.5 ppm), and carboxylic acid protons (broad signal at δ ~12 ppm) .
  • X-ray Crystallography: Resolve the planar benzofuran core (mean deviation <0.005 Å) and intermolecular hydrogen bonds (e.g., O–H⋯O interactions forming centrosymmetric dimers). Data collection at 173 K with Bruker SMART/SAINT-Plus systems ensures high-resolution structures .

Advanced: How can computational methods optimize reaction pathways for this compound?

Methodological Answer:
Quantum chemical calculations (e.g., density functional theory) predict transition states and intermediates. Reaction path search algorithms, combined with information science, identify optimal conditions (e.g., solvent polarity, temperature) to minimize trial-and-error experimentation. For instance, ICReDD’s approach integrates computational screening with experimental validation to accelerate reaction discovery .

Advanced: How to resolve contradictions in reaction yields across studies?

Methodological Answer:
Apply Design of Experiments (DOE) to isolate variables. For example:

  • Factors: Reaction time, solvent polarity (methanol vs. ethanol), base concentration.
  • Response Surface Methodology (RSM): Statistically model interactions between variables to identify critical parameters. Prior studies highlight that yield discrepancies often arise from incomplete hydrolysis or competing side reactions, which DOE can systematically address .

Advanced: How do substituents (e.g., Cl, F, methyl) influence physicochemical properties?

Methodological Answer:

  • Electron-Withdrawing Groups (Cl, F): Increase acidity of the acetic acid moiety (pKa reduction) and alter hydrogen-bonding patterns in crystal lattices .
  • Methyl Groups: Enhance lipophilicity (logP increase by ~0.5 units) and steric effects, potentially reducing intermolecular packing efficiency . Comparative studies of analogs (e.g., 6,7-difluoro vs. 5-methyl derivatives) reveal structure-property trends via HPLC and thermal analysis (TGA/DSC) .

Basic: What purification techniques are effective for isolating this compound?

Methodological Answer:

  • Liquid-Liquid Extraction: Separate the carboxylic acid from neutral byproducts using dichloromethane/water phases .
  • Column Chromatography: Use silica gel with ethyl acetate/hexane gradients (Rf ~0.65 in ethyl acetate) to achieve >97% purity .
  • Recrystallization: Benzene or chloroform evaporation yields high-purity crystals suitable for X-ray studies .

Advanced: How to design analogs for enhanced biological activity?

Methodological Answer:

  • Structure-Activity Relationship (SAR): Modify the benzofuran core (e.g., introduce sulfanyl or benzylidene groups) and assess antimicrobial/antitumor activity via in vitro assays (e.g., MIC against S. aureus). Prior work on 3-methylsulfanyl derivatives showed improved antifungal activity .
  • Pharmacokinetic Modeling: Predict bioavailability using logP and polar surface area (PSA) calculations. Analogues with PSA <80 Ų exhibit better membrane permeability .

Advanced: How to model intermolecular interactions in crystal structures?

Methodological Answer:

  • Hydrogen Bonding Analysis: Use Mercury or CrystalExplorer to visualize O–H⋯O networks (bond lengths ~2.7 Å, angles ~170°) .
  • Hirshfeld Surface Analysis: Quantify contact contributions (e.g., H⋯O vs. H⋯H interactions) to explain packing motifs. For example, 7-chloro derivatives exhibit stronger π-π stacking than methyl-substituted analogs .

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